2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt
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Overview
Description
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt is a chemical compound with the molecular formula C15H10NNaO4 and a molecular weight of 291.23397 g/mol . This compound is known for its unique structure, which includes an amino group, a benzoyl group, and a glyoxylic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt typically involves the reaction of 2-amino-3-benzoylphenyl with glyoxylic acid in the presence of a sodium base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzoyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The amino and benzoyl groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The glyoxylic acid moiety may also participate in various chemical reactions within the biological system .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-3-benzoylphenyl)acetic acid: Similar in structure but lacks the glyoxylic acid moiety.
2-(2-Amino-3-benzoylphenyl)propionic acid: Contains a propionic acid group instead of glyoxylic acid.
2-(2-Amino-3-benzoylphenyl)butyric acid: Features a butyric acid group, differing in chain length and properties.
Uniqueness
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt is unique due to the presence of the glyoxylic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
sodium;2-(2-amino-3-benzoylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4.Na/c16-12-10(13(17)9-5-2-1-3-6-9)7-4-8-11(12)14(18)15(19)20;/h1-8H,16H2,(H,19,20);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQAPOWQLASHPA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)C(=O)[O-])N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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